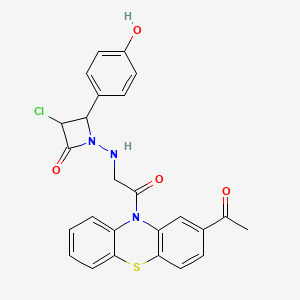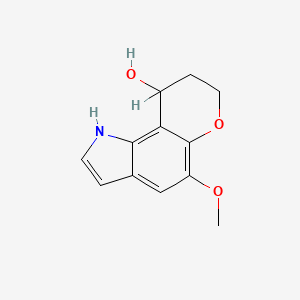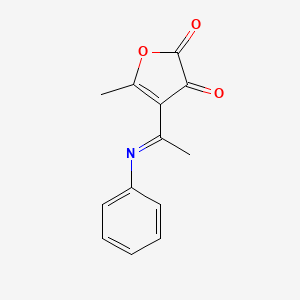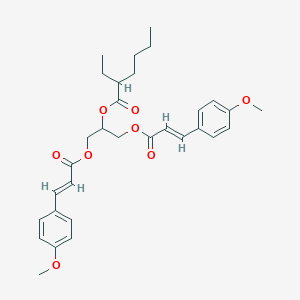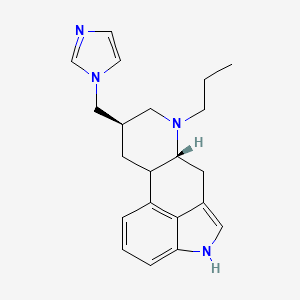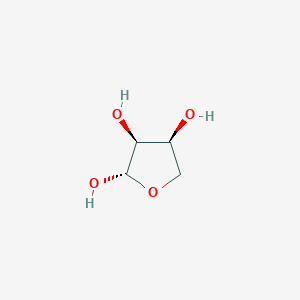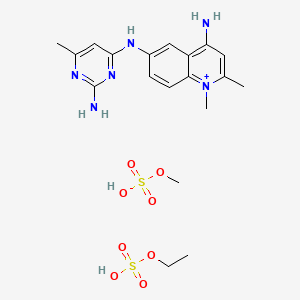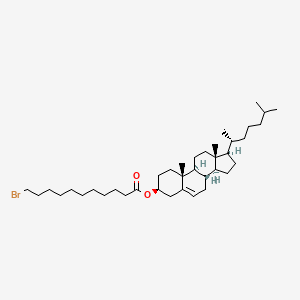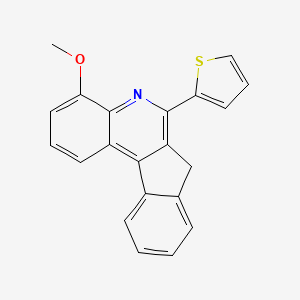
7H-Indeno(2,1-c)quinoline, 4-methoxy-6-(2-thienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Indeno(2,1-c)quinoline, 4-methoxy-6-(2-thienyl)- is a complex organic compound with the molecular formula C21H15NOS.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Indeno(2,1-c)quinoline, 4-methoxy-6-(2-thienyl)- typically involves multi-step reactions. One efficient method includes using 7-aminonaphthalene-1,3-disulfonic acid supported on layered double hydroxides (LDHs) as a catalyst. The catalyst is integrated through a three-step synthesis process, and Zn-Cr LDHs are synthesized with a molar ratio of 2:1 by the co-precipitation method .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
7H-Indeno(2,1-c)quinoline, 4-methoxy-6-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydroquinoline compounds.
科学的研究の応用
7H-Indeno(2,1-c)quinoline, 4-methoxy-6-(2-thienyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
作用機序
The mechanism of action of 7H-Indeno(2,1-c)quinoline, 4-methoxy-6-(2-thienyl)- involves its interaction with specific molecular targets and pathways. For instance, its anti-mycobacterial activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential cellular processes . The compound’s conformationally-constrained structure enhances its binding affinity to target proteins, thereby increasing its efficacy.
類似化合物との比較
Similar Compounds
Indeno[2,1-c]quinoline: A parent compound with similar structural features but lacking the methoxy and thienyl substituents.
4-Methoxy-6-(2-thienyl)-indeno[2,1-c]quinoline: A closely related compound with slight variations in the substituent positions.
Uniqueness
7H-Indeno(2,1-c)quinoline, 4-methoxy-6-(2-thienyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy and thienyl groups enhances its reactivity and potential therapeutic applications compared to its analogs .
特性
CAS番号 |
128404-87-5 |
|---|---|
分子式 |
C21H15NOS |
分子量 |
329.4 g/mol |
IUPAC名 |
4-methoxy-6-thiophen-2-yl-7H-indeno[2,1-c]quinoline |
InChI |
InChI=1S/C21H15NOS/c1-23-17-9-4-8-15-19-14-7-3-2-6-13(14)12-16(19)21(22-20(15)17)18-10-5-11-24-18/h2-11H,12H2,1H3 |
InChIキー |
UNDKKHAZTQBOCP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C3C(=C(N=C21)C4=CC=CS4)CC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



